Ácido glico-urso-desoxicólico

Descripción general

Descripción

El ácido glico-ursodeoxycólico es un conjugado de ácido biliar secundario-glicina formado por microbios colónicos y encontrado en la bilis de mamíferos . Es un metabolito del ácido ursodeoxycólico y juega un papel significativo en la regulación de los niveles de ácido biliar y la alteración de la microbiota intestinal .

Aplicaciones Científicas De Investigación

El ácido glico-ursodeoxycólico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El ácido glico-ursodeoxycólico ejerce sus efectos regulando los niveles de ácido biliar y alterando la composición de la microbiota intestinal . Activa el receptor de ácido biliar acoplado a proteína G (GPBAR1 o TGR5) y regula al alza la expresión de la proteína desacopladora UCP-1, lo que lleva a un aumento de la termogénesis en el tejido adiposo blanco . Además, reduce los niveles de citoquinas inflamatorias y previene el daño y la muerte celular por bilirrubina no conjugada .

Análisis Bioquímico

Biochemical Properties

Glycoursodeoxycholic acid has been found to interact with various biomolecules. For instance, it has been shown to downregulate scavenger receptor A1 mRNA expression, reducing oxidized low-density lipoprotein uptake, and inhibiting macrophage foam cell formation .

Cellular Effects

Glycoursodeoxycholic acid has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition, ameliorated local chronic inflammation, and elevated plaque stability .

Molecular Mechanism

The molecular mechanism of action of Glycoursodeoxycholic acid involves its interaction with various biomolecules. It has been found to downregulate scavenger receptor A1 mRNA expression, reducing oxidized low-density lipoprotein uptake, and inhibiting macrophage foam cell formation .

Temporal Effects in Laboratory Settings

In laboratory settings, Glycoursodeoxycholic acid has been shown to have long-term effects on cellular function. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression over a period of 18 weeks .

Dosage Effects in Animal Models

In animal models, the effects of Glycoursodeoxycholic acid have been found to vary with different dosages. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression in apolipoprotein E– deficient mice when administered once daily .

Metabolic Pathways

Glycoursodeoxycholic acid is involved in various metabolic pathways. It has been found to positively regulate gut microbiota by altering bile acid metabolism .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido glico-ursodeoxycólico se sintetiza mediante la conjugación del ácido ursodeoxycólico con glicina. Este proceso implica la activación del ácido ursodeoxycólico seguido de su reacción con glicina en condiciones específicas .

Métodos de Producción Industrial

La producción industrial del ácido glico-ursodeoxycólico típicamente implica procesos de fermentación microbiana donde se utilizan cepas específicas de bacterias para convertir el ácido ursodeoxycólico en su forma conjugada con glicina .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido glico-ursodeoxycólico experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del ácido glico-ursodeoxycólico puede conducir a la formación de varios ácidos biliares oxidados .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido glico-quenodesoxicólico: Otro conjugado de ácido biliar-glicina con propiedades similares pero diferentes vías metabólicas.

Ácido tauro-quenodesoxicólico: Un ácido biliar conjugado con taurina con efectos fisiológicos distintos.

Ácido tauro-litocolico: Otro ácido biliar conjugado con taurina con funciones únicas en el metabolismo de los ácidos biliares.

Singularidad

El ácido glico-ursodeoxycólico es único debido a su función específica en la regulación de la microbiota intestinal y sus posibles efectos terapéuticos en trastornos metabólicos . Su capacidad para modular el metabolismo de los ácidos biliares e interactuar con la microbiota intestinal lo distingue de otros compuestos similares .

Actividad Biológica

Glycoursodeoxycholic acid (GUDCA) is a bile acid-glycine conjugate that has emerged as a compound of interest due to its diverse biological activities. This article reviews the current understanding of GUDCA's biological effects, particularly in relation to metabolic disorders, cardiovascular health, and gut microbiota modulation.

Overview of Glycoursodeoxycholic Acid

GUDCA is synthesized in the body from ursodeoxycholic acid (UDCA) through microbial action in the gut. It plays a significant role in lipid metabolism and has been shown to influence various physiological processes, including inflammation, insulin sensitivity, and gut microbiota composition .

-

Antithrombotic Effects :

- GUDCA has been shown to alleviate arterial thrombosis by inhibiting diacylglycerol kinase (DGK) activity in platelets. This inhibition leads to reduced platelet activation and aggregation, thereby decreasing thrombotic propensity in diet-induced obese mice .

- Key Findings :

- GUDCA administration significantly reduced thrombus formation without affecting overall hemostasis.

- Long-term oral administration normalized DGK activity and alleviated platelet hyperreactivity.

-

Metabolic Regulation :

- Research indicates that GUDCA supplementation can ameliorate diet-induced metabolic disorders, such as insulin resistance and hepatic steatosis. In high-fat diet (HFD) models, GUDCA was found to reduce endoplasmic reticulum (ER) stress and apoptosis in liver cells .

- Key Findings :

- GUDCA levels were decreased in patients with hyperglycemia, suggesting a potential biomarker for metabolic dysfunction.

- In vivo studies demonstrated that GUDCA improved insulin sensitivity and reduced liver fat accumulation.

-

Gut Microbiota Modulation :

- GUDCA positively regulates gut microbiota by altering bile acid metabolism. It has been linked to increased levels of beneficial bacteria such as Bacteroides vulgatus, which may enhance metabolic health .

- Key Findings :

- Changes in gut microbiota composition due to GUDCA treatment were associated with improved thermogenesis in adipose tissue.

- The compound's effects on gut microbiota may contribute to its anti-diabetic properties.

Table 1: Summary of Key Studies on GUDCA

Additional Biological Activities

- Neuroprotection : GUDCA has demonstrated protective effects against neurodegenerative conditions by preventing blood-brain barrier disruption caused by unconjugated bilirubin . Its antioxidative properties help reduce inflammatory cytokines, thereby protecting neuronal cells.

- Cardiovascular Health : The compound's ability to maintain cholesterol homeostasis and inhibit foam cell formation suggests a potential role in preventing atherosclerosis .

Propiedades

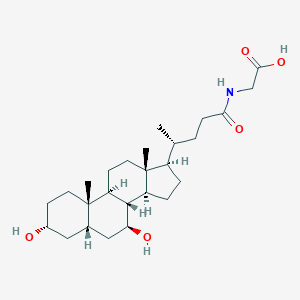

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-XROMFQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862344 | |

| Record name | Glycoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00135 mg/mL | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64480-66-6 | |

| Record name | Glycoursodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64480-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSODEOXYCHOLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.